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Compound of Interest
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Compound Name:

carbohydrazide
CAS No.: 1018127-67-7
Cat. No.: B3073667

Get Quote

Executive Summary

This technical guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of
fluoroquinolones, a critical class of synthetic antibiotics derived from the quinoline (specifically
4-quinolone) scaffold.[1] While often colloquially referred to as "fluoroquinolines™ due to their
heterocyclic core, the scientifically accurate nomenclature is fluoroquinolones.

This document is designed for drug developers and medicinal chemists. It moves beyond basic
descriptions to explain the causality between specific structural modifications and their
biological outcomes—ranging from antimicrobial potency and spectrum of activity to toxicity
profiles (phototoxicity, QT prolongation) and physicochemical properties.

The Pharmacophore: The 4-Quinolone-3-Carboxylic
Acid Core

The absolute requirement for antibacterial activity in this class is the 4-quinolone-3-carboxylic
acid motif. This bicyclic system is non-negotiable for the drug's primary mechanism: the
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inhibition of bacterial Type Il Topoisomerases (DNA Gyrase and Topoisomerase V).

The "Water-Metal lon Bridge" Hypothesis

To understand the SAR, one must understand the binding mode. The keto group at position 4
and the carboxyl group at position 3 chelate a divalent magnesium ion (

). This metal ion coordinates with water molecules, which in turn hydrogen bond to the serine
and acidic residues of the enzyme (GyrA/ParC). This forms the critical Water-Metal lon Bridge
that anchors the drug to the enzyme-DNA complex.

» Implication: Modifications to the C3 carboxyl or C4 keto groups generally abolish activity
because they disrupt this bridging mechanism.

Positional SAR Analysis: The "Hotspots"

The core scaffold is rigid, but four positions (N1, C6, C7, C8) serve as the primary vectors for
optimization.

Position C6: The Potency Multiplier
e Modification: Introduction of a Fluorine atom.[2][3][4][5][6]

o Causality: The C6-fluorine improves lipophilicity, facilitating cell wall penetration (especially in
Gram-negatives). Crucially, it increases the binding affinity to the gyrase-DNA complex by up
to 100-fold compared to non-fluorinated quinolones (e.g., nalidixic acid).

o Status: Essential. Virtually all clinically relevant quinolones are fluoroquinolones.[1]

Position N1: The Anchor

o Optimal Substituent: Cyclopropyl (as seen in Ciprofloxacin, Moxifloxacin).[4]

e Mechanistic Insight: Steric bulk at N1 controls potency. A cyclopropyl group fills a
hydrophobic pocket in the enzyme, maximizing van der Waals interactions.

e Comparison: Cyclopropyl > Ethyl > Methyl.
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e Special Case: A 2,4-difluorophenyl group (e.g., Trovafloxacin) increases potency but is often
linked to higher toxicity (hepatotoxicity).

Position C7: Spectrum & Pharmacokinetics

This is the most adaptable position, heavily influencing the antibacterial spectrum and
bioavailability.

» Piperazine Ring (e.g., Ciprofloxacin): Confers potent anti-Gram-negative activity (specifically
P. aeruginosa) but increases GABA receptor binding (CNS side effects).

o Pyrrolidine Ring (e.g., Moxifloxacin): Shifts spectrum toward Gram-positives (e.g., S.
pneumoniae) and improves activity against anaerobes.

 Bicyclic Systems: Fused rings here can improve half-life but may introduce steric clashes if
too bulky.

Position C8: The Toxicity/Resistance Switch

This position is critical for differentiating "generations” of fluoroquinolones.
e C8-H (Ciprofloxacin): Standard baseline.

e C8-Halogen (F/CI) (e.g., Sparfloxacin, Clinafloxacin): Increases potency but drastically
increases phototoxicity. The C8-halogen bond is labile under UV light, generating reactive
phenyl radicals that damage tissue.

o C8-Methoxy (OMe) (e.g., Moxifloxacin, Gatifloxacin): The "Gold Standard” for modern SAR.
The methoxy group provides steric bulk that hinders the efflux pump binding (reducing
resistance) and is electron-donating, which stabilizes the ring against UV-induced radical
formation (eliminating phototoxicity).

Visualization: SAR Logic & Mechanism[7][8]
Diagram 1: Structural Logic of Fluoroquinolones
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Caption: Positional mapping of the fluoroquinolone scaffold, linking specific chemical
substitutions to their biological and toxicological outcomes.

Toxicity & Structural Liabilities (The "Dark Side" of
SAR)

Drug developers must navigate three major structural liabilities.
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Toxicity Type

Structural Cause

Mechanistic Basis

Mitigation Strategy

Phototoxicity

Halogen at C8 (F, ClI)

UV irradiation leads to
homolytic bond
cleavage, generating

reactive radicals.

Replace C8-Halogen
with C8-Methoxy or
C8-H.

QT Prolongation

Specific C7

substituents

Blockade of hERG

channels. High affinity
often linked to specific

basic amines at C7.

Screen for hERG
affinity early; balance

lipophilicity.

CNS Excitation

Unsubstituted C7 ring

Structural similarity to
GABA allows
displacement of
GABA from receptors.

[7]

Add bulky substituents
(e.g., methyl groups)
to the C7 ring to

prevent receptor fit.

Tendinopathy

Core Scaffold (Class
Effect)

Chelation of

affects
metalloproteinases;

oxidative stress.

Difficult to eliminate;
monitor via black box

warnings.

Experimental Protocol: DNA Gyrase Supercoiling
Inhibition Assay

To validate the SAR predictions, one must quantify the inhibition of the target enzyme. The

Supercoiling Inhibition Assay is the industry standard for determining

Principle

DNA Gyrase converts relaxed circular DNA into supercoiled DNA using ATP. Fluoroquinolones

inhibit this process.[8] By separating relaxed vs. supercoiled DNA on an agarose gel, potency

is quantified.
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Workflow Diagram

1. Reaction Assembly

(Relaxed pBR322 DNA + E. coli Gyrase + ATP + Test Compound)

2. Incubation
(37°C for 30 mins)

3. Termination
(Add STOP Buffer + Chloroform/Isoamyl Alcohol)

4. Electrophoresis

(1% Agarose Gel, no Ethidium Bromide in gel)

5. Staining & Imaging
(Post-stain with EtBr -> UV Visualization)

Data Analysis
Supercoiled DNA moves faster.
Drug inhibits supercoiling -> Bands stay 'relaxed’ (higher up).

Click to download full resolution via product page

Caption: Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay used to
determine IC50 values.

Detailed Protocol Steps

+ Reagent Prep: Thaw relaxed pBR322 DNA and E. coli Gyrase (A2B2 subunits). Prepare 5X
Assay Buffer (35 mM Tris-HCI pH 7.5, 24 mM KCI, 4 mM

, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml BSA).
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e Compound Dilution: Dissolve fluoroquinolone analogs in DMSO. Prepare serial dilutions
(e.g., 0.01 uM to 100 pM).

e Reaction Mix: In 1.5 mL tubes, combine:

(¢]

1 pL 5X Assay Buffer

[¢]

1 pL Relaxed pBR322 DNA (0.5 pg)

[¢]

1 pL Test Compound (or DMSO control)

[e]

Water to 19 uL
o Initiate with 1 pL Gyrase enzyme.
o |ncubation: Incubate at 37°C for 30 minutes.

o Termination: Add 30 pL STEB (Stop/Loading Buffer) and 30 puL Chloroform/Isoamyl alcohol
(24:1) to strip the enzyme from DNA. Vortex and centrifuge briefly.

o Electrophoresis: Load the agqueous phase onto a 1% agarose gel. Run at 60V for 3 hours.
Note: Do not include Ethidium Bromide in the gel during the run as it affects supercoiling.

e Quantification: Stain gel with Ethidium Bromide (1 pg/mL) for 15 mins. Destain in water.
Image under UV light.[9][10]

o Supercoiled DNA: Migrates further (bottom band).
o Relaxed DNA: Migrates slower (top band).
o Calculation: The

is the concentration where supercoiling is reduced by 50% relative to the DMSO control.

Recent Advances & Future Directions

The "Post-Golden Age" of fluoroquinolones focuses on overcoming resistance and reducing
toxicity.
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» Delafloxacin: A novel anionic fluoroquinolone (at neutral pH). Unlike zwitterionic
predecessors, it accumulates more effectively in acidic environments (e.g., abscesses,
phagolysosomes), enhancing activity against MRSA.

» Hybrids: Covalent linkage of fluoroquinolones with other pharmacophores (e.qg.,
oxazolidinones) to create "dual-action” hybrids that reduce the frequency of resistance
mutation selection.

e Repurposing: Exploiting the Topoisomerase Il inhibition for anticancer applications, though
cardiotoxicity remains a barrier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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